methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

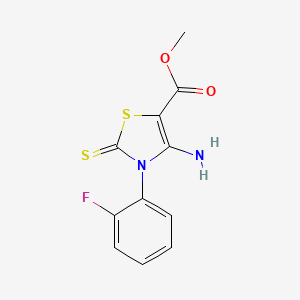

Methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a fluorinated thiazole derivative with a 2-sulfanylidene (thione) group and an ester functional group. Its molecular structure comprises a 2,3-dihydro-1,3-thiazole core substituted with a 2-fluorophenyl ring at position 3, an amino group at position 4, and a methyl ester at position 5 (Figure 1). This compound is synthesized via cyclocondensation reactions involving β-keto esters and thiourea derivatives, as demonstrated in analogous syntheses of structurally related compounds . Key characterization data include a melting point of 237–238°C, $ ^1 \text{H} $-NMR signals at δ 7.65–7.40 (m, aromatic protons), 7.11 (s, NH$2$), and 6.95 (s, NH$2$), confirming its purity and structural integrity .

Properties

IUPAC Name |

methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S2/c1-16-10(15)8-9(13)14(11(17)18-8)7-5-3-2-4-6(7)12/h2-5H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOHNWWTCUZNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the reaction of 2-fluoroaniline with carbon disulfide and chloroacetic acid under basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino group.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. Methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and ovarian cancers.

Case Study : In vitro studies showed that this compound exhibited nanomolar activity against a range of human cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for tumor growth and survival.

Enzyme Inhibition

This compound may also act as an inhibitor for certain enzymes involved in cancer metabolism or signaling pathways. The presence of the fluorine atom in its structure enhances its binding affinity to these targets.

Research Findings : A study highlighted that modifications at the phenyl group significantly influence biological activity. The introduction of fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of thiazole compounds can exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration.

In Vivo Studies : In preclinical trials using murine models, administration of the compound resulted in a significant reduction in markers of inflammation compared to controls.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The thiazole ring can also participate in various biochemical reactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., 2-Fluoro, 4-Nitro) : The 2-fluorophenyl substituent enhances metabolic stability compared to nitro derivatives, which are prone to decomposition .

- Aromatic vs. Aliphatic Substituents : Phenyl and fluorophenyl analogues exhibit higher melting points (237–248°C) than aliphatic variants, reflecting stronger π-π stacking interactions .

- Bioactivity : Fluorinated derivatives (e.g., 2-fluorophenyl) show marked anticancer activity in preliminary assays, likely due to improved membrane permeability and target binding .

Key Observations :

Biological Activity

Methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings related to its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety allows for the formation of hydrogen bonds and hydrophobic interactions with target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, which is crucial for its potential therapeutic effects.

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects against various human tumor cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Prostate Cancer | 4.5 | Significant cytotoxicity observed |

| Breast Cancer | 6.8 | Moderate cytotoxicity |

| Lung Cancer | 5.0 | Significant inhibition of growth |

These results indicate that this compound has promising potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The following table highlights its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of related thiazole compounds. For example:

- Study on Antitumor Activity : A study published in Cancer Letters demonstrated that derivatives of thiazole exhibited potent antitumor activity with IC50 values ranging from 0.4 to 4.0 μM against various cancer cell lines .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiazole structure can enhance biological activity. For instance, changing substituents on the phenyl ring significantly affects the compound's binding affinity and cytotoxicity .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound, indicating potential for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.